molecular formula C18H17NO4 B557751 Fmoc-D-Ala-OH CAS No. 79990-15-1

Fmoc-D-Ala-OH

Cat. No.: B557751
CAS No.: 79990-15-1
M. Wt: 311.3 g/mol
InChI Key: QWXZOFZKSQXPDC-LLVKDONJSA-N
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Description

Fmoc-D-Ala-OH: , also known as N-α-Fmoc-D-alanine, is a derivative of the amino acid D-alanine. It is commonly used in the field of peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during the synthesis process .

Mechanism of Action

Target of Action

The primary target of Fmoc-D-Ala-OH is the amine group of amino acids . The compound is used as a protecting group for amines during peptide synthesis . The role of this compound is to temporarily mask the N-terminal amino group, preventing unwanted side reactions during the peptide assembly process .

Mode of Action

This compound interacts with its targets through a process known as Fmoc protection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the temporary protection of the amine group, allowing for controlled peptide chain elongation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the solid-phase peptide synthesis (SPPS) . In this pathway, this compound facilitates the stepwise elongation of peptide chains . The downstream effects include the successful synthesis of complex peptides without unwanted side reactions .

Pharmacokinetics

It’s important to note that the fmoc group is rapidly removed by base, with piperidine usually preferred for fmoc group removal .

Result of Action

The result of this compound action is the successful and controlled synthesis of peptides . By temporarily protecting the amine group, this compound prevents unwanted side reactions, allowing for the stepwise elongation of peptide chains . After the peptide chain is formed, the Fmoc group is removed, revealing the original amine group .

Action Environment

The action of this compound is influenced by several environmental factors. The compound is base-labile, meaning it is sensitive to basic conditions . The presence of a base such as piperidine is necessary for the removal of the Fmoc group . Additionally, the compound should be stored at a temperature of 2-8°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

Fmoc-D-Ala-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various biomolecules during the synthesis process. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Cellular Effects

The cellular effects of this compound are primarily observed in its role in peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis. The Fmoc group is rapidly removed by base, and this deprotection is an essential step in solid-phase peptide synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stability and does not degrade easily . Its effects on cellular function, observed through its role in peptide synthesis, can be long-term, as the peptides it helps form may have lasting impacts on cellular processes .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, and its removal can impact metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily related to its role in peptide synthesis . It may interact with transporters or binding proteins during this process.

Subcellular Localization

The subcellular localization of this compound is likely to be associated with the sites of peptide synthesis within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Ala-OH typically involves the protection of the amino group of D-alanine with the Fmoc group. This can be achieved by reacting D-alanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dioxane .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: Fmoc-D-Ala-OH is widely used in the synthesis of peptides and peptidomimetics. It serves as a building block in the SPPS method, allowing for the sequential addition of amino acids to form complex peptide chains .

Biology and Medicine: In biological and medical research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. These peptides can also be used as therapeutic agents, diagnostic tools, and in vaccine development .

Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs. It is also used in the production of peptide-based materials for various applications, including drug delivery systems and biomaterials .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXZOFZKSQXPDC-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201000891
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201000891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79990-15-1
Record name N-(9-Fluorenylmethoxycarbonyl)-D-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79990-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201000891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.086
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FMOC-D-Alanine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BQM3MN8S8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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